Product packaging for Rosuvastatin MethanaMine Salt(Cat. No.:CAS No. 355805-96-8)

Rosuvastatin MethanaMine Salt

Cat. No.: B3262451
CAS No.: 355805-96-8
M. Wt: 512.6 g/mol
InChI Key: VHOQHIIPURUXMN-DHMAKVBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Statin Chemistry and Drug Development Research

The discovery of statins marked a revolutionary step in preventing hypercholesterolemia and associated cardiovascular diseases. wikipedia.orgnih.gov Statins function by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. wikipedia.orgamericanscientist.org The development of synthetic statins like rosuvastatin (B1679574) allowed for modifications in chemical structure to optimize their efficacy and safety profiles. e-lactancia.org Research in statin chemistry continues to explore new synthetic routes and intermediates to improve manufacturing efficiency and purity of the final drug product.

Significance of Salt Forms in Active Pharmaceutical Ingredient (API) Development

The salt form of an API can profoundly influence its physicochemical properties. nih.gov The process of salt selection is a critical step in drug development, as it can improve a drug's solubility, dissolution rate, stability, and manufacturability without altering its primary pharmacological action. sterlingpharmasolutions.comresearchgate.net Approximately half of all FDA-approved drugs are in salt form, highlighting the importance of this strategy in pharmaceutical sciences. nih.gov By converting a weakly acidic or basic API into a salt, its properties can be tailored to meet specific formulation and therapeutic needs. nih.gov

Overview of Rosuvastatin Methanamine Salt within the Rosuvastatin Family

This compound is an organic chemical compound. Below are its key identifiers and chemical properties.

IdentifierValueSource
IUPAC Name (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid;methanamine nih.gov
CAS Number 355805-96-8 nih.gov
Molecular Formula C23H33FN4O6S nih.gov
Molecular Weight 512.6 g/mol nih.gov

This data is based on publicly available chemical information.

This compound is not intended for therapeutic use but serves as a crucial intermediate in the manufacturing process of other pharmaceutically acceptable salts of rosuvastatin, such as rosuvastatin calcium. wjpmr.comwisdomlib.orggoogle.com The use of the methylamine (B109427) salt allows for an efficient purification step. google.com In a typical process, a crude form of rosuvastatin is converted to the methylamine salt, which can be easily isolated and purified due to its crystalline nature. google.comgoogle.com This purified intermediate is then used in a subsequent reaction to produce the final desired salt, for example, by reacting it with a calcium source to yield rosuvastatin calcium. wisdomlib.orggoogle.com This multi-step process, which may involve the acidification of the methylammonium (B1206745) salt to yield rosuvastatin acid before reaction with another base, is a common strategy to achieve high purity in the final API. google.com The control of the purity of the rosuvastatin methylamine salt is therefore of great significance for preparing high-purity rosuvastatin calcium. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33FN4O6S B3262451 Rosuvastatin MethanaMine Salt CAS No. 355805-96-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid;methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S.CH5N/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-2/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);2H2,1H3/b10-9+;/t16-,17-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOQHIIPURUXMN-DHMAKVBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355805-96-8
Record name 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, compd. with methanamine (1:1), (3R,5S,6E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355805-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, (3R,5S,6E)-, compd. with methanamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Pathways and Derivatization Research

Methodologies for the Preparation of Rosuvastatin (B1679574) Methanamine Salt

The formation of Rosuvastatin Methanamine Salt is a critical step in the purification and isolation of the rosuvastatin active pharmaceutical ingredient. This process involves the conversion of rosuvastatin acid into a stable, crystalline salt.

Reaction of Rosuvastatin Acid with Methylamine (B109427)

The primary method for preparing this compound involves a direct acid-base reaction between rosuvastatin free acid and methylamine. google.comgoogle.com The carboxylic acid group of rosuvastatin protonates the amine group of methylamine, forming the corresponding ammonium (B1175870) salt. This reaction is typically carried out after the hydrolysis of a rosuvastatin ester precursor. google.com

In one documented procedure, the rosuvastatin carboxylic acid is liberated from its sodium salt using hydrochloric acid at a controlled pH. google.com The free acid is then treated with a methylamine solution to precipitate the desired methanamine salt. google.com Published methods describe the use of aqueous methylamine solutions (e.g., 40% solution in water) or methylamine in an alcoholic solvent like methanol (B129727) to facilitate this conversion. google.comgoogle.com One patent details a process where a methylamine solution is added dropwise to an acetonitrile (B52724) solution containing the rosuvastatin acid precursor, leading to the crystallization of the crude methanamine salt. google.com

Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions is crucial for achieving high yield and purity of the final salt. Various solvent systems have been reported in the literature.

Aqueous Systems: A 40% aqueous solution of methylamine has been used to isolate the salt from the free carboxylic acid, yielding approximately 82%. google.com

Alcoholic Solvents: Methanol is another solvent employed for the reaction between rosuvastatin and methylamine. google.com

Acetonitrile: In some procedures, the crude methanamine salt is prepared by adding a methylamine solution to an organic phase, such as an acetonitrile solution of the rosuvastatin acid. google.com

For purification, a mixed solvent system is often employed. A patented method describes dissolving the crude salt in a mixture of an alcohol (such as ethanol) and water, followed by the addition of an ether solvent (like methyl tert-butyl ether) to induce crystallization. google.com Temperature control is critical during this process; the initial dissolution and holding may occur at elevated temperatures (e.g., 45.0-50.0 °C), followed by a cooling period (e.g., 0-10.0 °C) to maximize crystal formation. google.com

Table 1: Solvent Systems and Conditions for this compound Preparation & Purification
StageSolvent(s)Key ReagentTemperatureReported YieldReference
Salt FormationWater40% Methylamine SolutionNot specified82% google.com
Salt FormationMethanolMethylamineNot specifiedNot specified google.com
Salt Formation (Crude)AcetonitrileMethylamine SolutionNot specifiedNot specified google.com
Purification (Crystallization)Ethanol (B145695), Water, Methyl tert-butyl ether-45-50°C, then cool to 0-10°C95% (refining yield) google.com

Purification Techniques for the Methanamine Salt

Purification is essential to remove impurities, particularly diastereomers that may form during the synthesis of precursors. google.com The formation of the methanamine salt itself serves as an effective purification step, as it allows for the isolation of a crystalline solid from reaction impurities. google.com

Crystallization is the most common purification technique. One detailed patent describes a method where crude this compound is dissolved in ethanol and purified water at 45.0-50.0 °C. google.com After holding at this temperature, methyl tert-butyl ether is added dropwise, and the mixture is stirred. google.com The solution is then cooled to 0-10.0 °C to induce crystallization. The resulting solid is filtered, washed (e.g., with methyl tert-butyl ether), and dried to yield a high-purity product (e.g., 99.8% by HPLC) with a significant reduction in diastereomeric impurities. google.com Another reported method involves washing the filtered salt with acetonitrile. google.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is preceded by a multi-step synthesis of the rosuvastatin molecule, which typically begins with protected ester intermediates.

Derivatization from Protected Esters

The synthesis of rosuvastatin often involves the coupling of two key fragments: a pyrimidine (B1678525) heterocycle and a protected heptenoate side-chain. nih.gov The side-chain is commonly introduced as a protected ester to prevent unwanted reactions of the carboxyl and hydroxyl groups.

A widely used precursor is tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. nih.govwjpmr.com In this intermediate, the 3,5-dihydroxy groups are protected as an acetonide (dimethyl-1,3-dioxane), and the carboxylic acid is protected as a tert-butyl ester. This compound undergoes a Wittig condensation reaction with a phosphonium (B103445) salt of the functionalized pyrimidine heterocycle to form the protected rosuvastatin ester. nih.govnih.gov Other protected esters, such as methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate, have also been utilized in convergent synthetic strategies. wjpmr.com

Hydrolysis and Deprotection Strategies

Following the formation of the protected rosuvastatin ester, a series of hydrolysis and deprotection steps are required to generate the free rosuvastatin acid.

Deprotection of Hydroxyl Groups: The first step is typically the removal of the diol protecting group. For acetonide groups (from the dioxane intermediate), this is achieved via acid hydrolysis, for instance, using hydrochloric acid. google.comgoogle.comnih.gov

Hydrolysis of the Ester: The ester group (e.g., tert-butyl or methyl ester) is then saponified to the corresponding carboxylate salt. This is typically accomplished using a strong base, such as sodium hydroxide (B78521) (NaOH), in a suitable solvent like tetrahydrofuran (B95107) or acetonitrile. google.comgoogle.comnih.gov

The resulting product is the sodium salt of rosuvastatin. To proceed to the methanamine salt, this sodium salt is acidified (e.g., with HCl) to generate the free rosuvastatin carboxylic acid, which can then be reacted with methylamine as described in section 2.1.1. google.comgoogle.com

Table 2: Summary of Deprotection and Hydrolysis Strategies
Protecting GroupReagentPurposeReference
Acetonide (Dioxane)Hydrochloric Acid (HCl)Cleavage of diol protecting group google.comgoogle.comnih.gov
tert-Butyl EsterSodium Hydroxide (NaOH)Cleavage of ester protecting group (Saponification) google.com
Silyl (B83357) EtherHydrofluoric Acid (HF)Cleavage of silyl protecting group google.com
Sodium Salt (Intermediate)Hydrochloric Acid (HCl)Conversion to free carboxylic acid google.com

Stereochemical Control and Enantioselective Synthesis Approaches

The therapeutic efficacy of rosuvastatin is dependent on its specific stereochemistry, namely the (3R, 5S) configuration of the dihydroxyhept-6-enoic acid side chain. waters.com Achieving this precise three-dimensional arrangement is a significant challenge in its synthesis. Consequently, numerous enantioselective and stereocontrolled strategies have been developed to produce the desired diastereomer with high purity.

Key approaches to establish the chiral centers include:

Substrate Control: Many syntheses start from a chiral precursor, such as (S)-epichlorohydrin, to set the initial stereocenter. rsc.org This chiral building block guides the stereochemistry of subsequent reactions.

Diastereoselective Reduction: A widely used industrial method involves the Narasaka–Prasad reduction of a chiral β-hydroxy-3-ketoester intermediate. waters.comrsc.org This reaction stereoselectively creates the second hydroxyl group, yielding the desired syn-1,3-diol moiety.

Catalytic Enantioselective Reactions: More advanced methods employ chiral catalysts to induce stereoselectivity. One such approach is the Keck enantioselective allylation, which can be used to install the 5R-stereocenter. researchgate.netresearchgate.net Another strategy involves a VO(acac)₂-catalyzed syn-diastereoselective epoxidation to establish the required 3R-chirality. researchgate.netresearchgate.net

Intramolecular Cyclization: A novel stereoselective approach utilizes an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate. This method effectively delivers the statin side chain with the correct syn-1,3-diol configuration. rsc.orgrsc.org

Control of Alkene Geometry: The synthesis also requires control over the geometry of the double bond in the heptenoic acid chain. The Horner-Wadsworth-Emmons (HWE) reaction, a modified Wittig reaction, is frequently employed to lock in the desired E-alkene stereochemistry. waters.com

These varied approaches highlight the importance of precise stereochemical control in synthesizing rosuvastatin, ensuring the production of the therapeutically active enantiomer.

Table 1: Key Enantioselective Strategies in Rosuvastatin Synthesis
StrategyDescriptionKey Reagent/CatalystStereocenter Controlled
Narasaka–Prasad ReductionDiastereoselective reduction of a β-hydroxy ketone to form a syn-diol.Et₂BOMe, NaBH₄C3-OH
Keck Enantioselective AllylationCatalytic allylation of an aldehyde to create a chiral homoallylic alcohol.(S)-BINOL, Ti(OⁱPr)₄C5-OH
Iodo-cyclizationRegio- and stereocontrolled intramolecular cyclization of a homoallylic carbonate.Iodine Chloride (ICl)C3-OH and C5-OH
Horner-Wadsworth-EmmonsOlefin synthesis that selectively forms the E-alkene isomer.Phosphonate ylideC6=C7 Geometry

Green Chemistry Principles in Synthetic Route Optimization

In line with modern pharmaceutical manufacturing standards, significant effort has been directed towards making the synthesis of rosuvastatin and other statins more environmentally friendly. Green chemistry principles are applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary focuses has been the replacement of traditional chemical reagents with biocatalysts. researchgate.net Enzymes offer high selectivity and can operate in aqueous media under mild conditions, drastically reducing the need for volatile organic solvents. For instance, ketoreductases (KREDs) have been successfully used for the highly stereoselective reduction of keto-ester intermediates, a key step in forming the chiral side chain. researchgate.net This chemoenzymatic approach can achieve high yields (>96%) and excellent enantiomeric purity (>99.9% ee). researchgate.net

Another strategy involves optimizing reaction conditions to improve the environmental factor (E-factor), which measures the ratio of waste generated to the desired product. A liquid-assisted Wittig reaction for synthesizing a rosuvastatin intermediate was shown to have an E-factor approximately a quarter of the traditional method that uses dimethyl sulfoxide (B87167) (DMSO), a difficult-to-recycle solvent. scirp.org This mechanochemical approach also achieved a high conversion rate of over 99%. scirp.org The development of biocatalytic processes using engineered enzymes, such as acyltransferases, further reduces the reliance on hazardous chemicals like methyl iodide and n-butyl lithium that were used in older synthetic routes for similar statins. epa.gov These innovations not only lessen the environmental impact but also often lead to more cost-effective and safer manufacturing processes. researchgate.netepa.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Statin Intermediates
ParameterTraditional Method (e.g., Wittig in DMSO)Green Chemistry Approach (e.g., Liquid-Assisted Grinding or Biocatalysis)
SolventLarge volumes of hazardous organic solvents (e.g., DMSO). scirp.orgMinimal solvent (liquid-assisted grinding) or aqueous media (biocatalysis). researchgate.netscirp.org
ReagentsStoichiometric amounts of hazardous reagents. epa.govCatalytic amounts of enzymes (biocatalysis); less hazardous reagents. researchgate.net
Waste Generation (E-Factor)High; significant solvent and by-product waste. scirp.orgSignificantly lower; reduced solvent use and recyclable catalysts. scirp.org
Energy ConsumptionOften requires heating/refluxing. google.comOften proceeds at ambient temperature. researchgate.net
SelectivityMay require protection/deprotection steps, adding to waste. epa.govHigh chemo-, regio-, and stereoselectivity, reducing side products. researchgate.net

Impurity Profiling and Control in Synthetic Processes

Ensuring the purity of this compound is critical for its quality and safety. Impurity profiling—the identification, characterization, and quantification of impurities—is a mandatory part of the drug development and manufacturing process. Impurities in rosuvastatin can originate from various sources, including the synthetic pathway (process impurities) or degradation of the drug substance over time (degradation products). chemicea.com

Types of Impurities:

Process-Related Impurities: These are by-products formed during the synthesis, such as isomers, unreacted intermediates, or products from side reactions. Examples include the anti-isomer of rosuvastatin and the 5-ketoacid impurity. researchgate.net

Degradation Impurities: These arise from the degradation of the rosuvastatin molecule under stress conditions like exposure to acid, light, or heat. chemicea.com Forced degradation studies show that rosuvastatin is particularly susceptible to acid hydrolysis. wisdomlib.org A common degradation product is rosuvastatin lactone, formed through intramolecular cyclization. asianjpr.com Other identified impurities include IMP-A, IMP-B, IMP-C, and IMP-D. nih.gov

Analytical Control: The control of these impurities relies on the development of sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used for this purpose. nih.govijrrr.com Stability-indicating methods are developed that can separate the active ingredient from all known process-related and degradation impurities. researchgate.netwisdomlib.org For instance, reversed-phase UHPLC methods using columns like the Acquity BEH C18 have been validated to separate all organic impurities listed in the European Pharmacopoeia (EP) monograph for rosuvastatin in under 15 minutes. nih.govnih.gov

These analytical methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure they are linear, precise, and accurate for quantifying impurities. nih.govijrrr.com By implementing rigorous in-process controls and final product testing using these validated methods, manufacturers can ensure that the levels of all impurities are below the specified thresholds, guaranteeing the quality and consistency of the final drug product.

Table 3: Common Impurities in Rosuvastatin Synthesis and Their Classification
Impurity Name/TypeClassificationOrigin
Rosuvastatin LactoneDegradation ImpurityIntramolecular esterification of the parent drug, often under acidic conditions. wisdomlib.orgasianjpr.com
Anti-isomer ((3S,5R)-isomer)Process Impurity (Isomer)Incomplete stereoselectivity during the synthesis of the diol side chain. researchgate.net
5-Ketoacid ImpurityProcess Impurity / Degradation ProductIncomplete reduction of the ketone intermediate or oxidation of the C5-hydroxyl group. researchgate.net
Impurity A (Acetone Adduct)Process ImpurityA minor impurity that can be formed during the synthesis process. researchgate.net
Impurity C (Oxidation Product)Degradation ImpurityFormed under oxidative stress conditions. nih.gov

Solid State Science and Material Characterization

Polymorphism and Amorphous Forms of Rosuvastatin (B1679574) Salts

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure. researchgate.net These different forms, or polymorphs, can exhibit varied physicochemical properties. researchgate.net In addition to crystalline states, a compound can exist in an amorphous form, which lacks the long-range molecular order of crystals. researchgate.net While amorphous forms often have higher solubility, they can be less stable. nih.govnih.gov

The study of rosuvastatin's solid-state properties has largely centered on its calcium salt, for which at least four crystalline forms (A, B, B-1, and C) and an amorphous form are known. nih.govumw.edu.plpharmaexcipients.com Form A is an anhydrous crystalline compound, whereas forms B and C are hydrated crystalline structures, and B-1 is a dehydrated version. umw.edu.plpharmaexcipients.com

Rosuvastatin Methanamine Salt is a key intermediate in the synthesis and purification of high-purity rosuvastatin. The control of its crystalline form is crucial for achieving the desired purity of the final API. google.com A specific purification process has been developed to produce high-purity crystalline this compound with a high yield. google.com This process involves dissolving the crude salt in a mixture of an alcohol solvent (such as ethanol) and water, heating the solution, and then inducing crystallization by adding an anti-solvent like methyl tert-butyl ether while cooling. google.com This method effectively removes impurities, including diastereoisomers that are structurally similar and difficult to separate. google.com

The table below outlines a typical purification process for achieving a high-purity crystalline form of this compound. google.com

StepParameterDescriptionResult
1. DissolutionSolventsEthanol (B145695) and Purified WaterCrude this compound is dissolved.
2. HeatingTemperature45.0-50.0 °CSolution is held at temperature for 1.0 hour.
3. Anti-Solvent AdditionAnti-SolventMethyl tert-butyl etherAdded dropwise while maintaining temperature.
4. StirringDuration1.0 hourStirred under heat preservation post-addition.
5. CrystallizationCooling Temperature0-10.0 °CSolution is cooled and held for 1.0-1.5 hours.
6. IsolationMethodFiltration and DryingThe crystalline product is filtered and dried.
Final Product Purity (HPLC) >99.8% Diastereoisomer content reduced to <0.02%.

This interactive table summarizes the purification process for this compound.

The amorphous state of rosuvastatin is of significant interest due to its potential for enhanced solubility and bioavailability compared to crystalline forms. researchgate.netnih.gov However, amorphous materials are thermodynamically unstable and tend to convert to a more stable crystalline form over time. nih.gov

Characterization of amorphous rosuvastatin calcium has been performed using various analytical techniques. nih.gov Powder X-ray diffraction (PXRD) confirms the amorphous nature by the absence of sharp peaks characteristic of crystalline materials. plos.org Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study its physical and thermal stability. nih.govplos.org

Several strategies are employed to stabilize amorphous rosuvastatin. One approach is to form a rosuvastatin salt free from hygroscopic impurities, such as certain alkali metal cations, which can increase stability. nih.govpharmaexcipients.complos.org Another strategy involves the use of specific pharmaceutical excipients. plos.org For instance, insoluble alkalinizing agents like calcium carbonate or calcium phosphate (B84403) can prevent hygroscopicity and increase stability within a formulation. pharmaexcipients.complos.org The molecular mobility within amorphous rosuvastatin calcium, which is linked to its physical stability, has been studied, revealing that intra- and inter-ionic interactions, as well as water content, play a crucial role. nih.gov

Crystallization Techniques and Polymorphic Screening

The selection of an appropriate crystallization method is vital for obtaining a desired polymorphic form and ensuring the purity of the final compound. Polymorphic screening involves a systematic search for different crystalline forms of a substance.

Solvent-mediated phase transformation is a technique where a less stable solid form converts into a more stable one in the presence of a solvent. This process can be used to isolate a specific, desired polymorph. For example, it was found that Form C of rosuvastatin calcium can be prepared through phase equilibration by suspending amorphous rosuvastatin calcium in an organic solvent that contains a small amount of water. google.comgoogle.com This demonstrates how solvent choice can direct the transformation from an amorphous state to a specific crystalline structure.

Anti-solvent precipitation is a common method for inducing crystallization. It involves dissolving the substance in a "good" solvent and then adding an "anti-solvent" in which the substance is insoluble, causing it to precipitate out of the solution as a solid. nih.gov This technique is precisely what is used in the purification of this compound, where methyl tert-butyl ether acts as the anti-solvent to crystallize the salt from an ethanol/water solution. google.com

Co-crystallization is an alternative approach to modify the physicochemical properties of an API. researchgate.net A co-crystal is a multi-component crystalline solid where the API and a co-former molecule are held together in the crystal lattice by non-covalent interactions, typically hydrogen bonds. researchgate.netnih.gov This technique has been explored for rosuvastatin to improve properties like solubility and dissolution rate. researchgate.net

The table below summarizes findings from various rosuvastatin co-crystallization studies.

Co-formerMolar Ratio (Rosuvastatin:Co-former)Key FindingsReference(s)
L-asparagine1:1Showed a 2.17-fold improvement in solubility and a 1.97-fold higher dissolution rate. researchgate.net
L-glutamine1:1Showed a 1.60-fold improvement in solubility and a 1.94-fold higher dissolution rate. researchgate.net
2-aminopyrimidine1:1 (forms a hemihydrate)Resulted in a stable co-crystal that can be used to prepare pharmaceutical-grade Rosuvastatin. googleapis.com
Pyrazine (B50134)1:1 (forms a monohydrate)A stable co-crystal was successfully formed. googleapis.com
Quinoxaline1:2 (anhydrous)A stable co-crystal was successfully formed with two molecules of the co-former. googleapis.com

This interactive table details various co-formers used to create rosuvastatin co-crystals and the resulting improvements.

Structural Elucidation and Solid-State Analytics

A suite of analytical techniques is employed to characterize the solid-state forms of rosuvastatin salts and to elucidate their structures. These methods provide critical information about crystallinity, thermal behavior, and molecular structure.

Analytical TechniqueInformation ProvidedApplication to Rosuvastatin SaltsReference(s)
Powder X-Ray Diffraction (PXRD) Distinguishes between crystalline (sharp peaks) and amorphous (broad halo) forms. Each crystalline polymorph has a unique diffraction pattern.Used to identify different polymorphic forms (e.g., B and C) of rosuvastatin calcium and to confirm the formation of new co-crystals. google.comgoogle.comnih.gov
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal events like melting, crystallization, and glass transitions.Characterizes the melting points of co-crystals and detects thermal events in amorphous rosuvastatin. researchgate.netnih.gov
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Used to determine water content in hydrated forms of rosuvastatin calcium and assess thermal stability. plos.org
Fourier-Transform Infrared Spectroscopy (FT-IR) Identifies functional groups and changes in bonding (e.g., hydrogen bonds) upon the formation of new solid forms.Confirms the formation of hydrogen bonds between rosuvastatin and co-formers in co-crystals. researchgate.net
Scanning Electron Microscopy (SEM) Provides images of the material's surface morphology, showing particle shape and size.Used to observe the crystal habit and surface characteristics of pure rosuvastatin and its formulations. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies components in a mixture.Crucial for determining the purity of this compound and quantifying impurities like diastereoisomers. google.com

This interactive table summarizes the primary analytical techniques used for the solid-state characterization of rosuvastatin salts.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline or amorphous nature of a drug substance. The diffraction pattern of a pure crystalline material provides a unique fingerprint based on its crystal lattice structure.

For Rosuvastatin, PXRD studies have been crucial in distinguishing between its amorphous and various crystalline forms. The amorphous form of Rosuvastatin Calcium shows a diffraction pattern without any sharp, defined peaks, which is characteristic of a non-crystalline solid. nih.govresearchgate.net In contrast, different crystalline forms exhibit distinct patterns with sharp peaks at specific 2θ angles. For instance, one crystalline form of Rosuvastatin Calcium is characterized by X-ray powder diffraction peaks at approximately 4.7, 19.4, and 22.3° 2θ. google.comgoogle.com Another crystalline hydrate (B1144303) form, known as Form B, shows characteristic peaks with d-values of 30.00 (very strong), 18.10 (medium), 15.00 (medium), and 10.00 (medium) Å. google.com

When Rosuvastatin is formulated into cocrystals, new and unique PXRD patterns emerge. These new patterns, distinct from those of the parent drug and the coformer, confirm the formation of a new crystalline solid phase. nih.gov For example, in the development of Rosuvastatin-L-asparagine cocrystals, the PXRD analysis revealed unique crystalline peaks that signify the interaction between the API and the coformer. nih.govnih.gov

Table 1: Characteristic PXRD Peaks for a Crystalline Form of Rosuvastatin Calcium

Peak Position (°2θ ± 0.2°)
4.7
6.9
11.1
15.7
19.4
20.9
22.3
24.3

Data sourced from patent information describing a specific crystalline polymorph. google.com

Thermal Analysis (DSC, TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of materials.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For Rosuvastatin Calcium, the amorphous form does not show a sharp melting point but may exhibit a broad endotherm related to water loss, followed by a thermal event associated with degradation at around 148-152 °C. researchgate.net Crystalline forms, however, display distinct, sharp endothermic peaks corresponding to their melting points. One crystalline polymorph of Rosuvastatin Calcium shows an endotherm at about 132°C. google.com The formation of cocrystals also leads to changes in thermal behavior; for instance, a Rosuvastatin cocrystal with pyrazine hydrate has a melting point of about 109.4°C. googleapis.comgoogle.com These shifts in melting points, as confirmed by DSC studies, are evidence of the formation of a new crystalline entity. turkjps.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for assessing the presence of water or other solvents in the crystal structure. For a specific crystalline form of Rosuvastatin Calcium, a TGA thermogram showed a weight loss of about 3% to 5% up to 100°C, indicating the presence of water, characteristic of a hydrated form. google.com

Spectroscopic Characterization (FTIR, Raman, Solid-State NMR)

Spectroscopic techniques provide insight into the molecular structure and intermolecular interactions within the solid state.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups and study hydrogen bonding. In the context of Rosuvastatin cocrystals, changes in the FTIR spectra of the cocrystal compared to the individual components can confirm the formation of new hydrogen bonds between the drug and the coformer. turkjps.org

Raman Spectroscopy is another vibrational spectroscopy technique that is non-destructive and requires minimal sample preparation. It can be used for both qualitative and quantitative analysis of different pharmaceutical formulations of Rosuvastatin. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) provides detailed information about the local chemical environment of atoms in the solid state. For fluorinated compounds like Rosuvastatin, 19F solid-state NMR is particularly powerful. Studies using fast Magic Angle Spinning (MAS) NMR on Rosuvastatin Calcium formulations have observed a broad envelope in the 19F spectrum, which is indicative of its amorphous nature in those specific formulations. nih.gov In contrast, crystalline APIs typically show sharper resonances. nih.gov

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of solid particles. The particle shape, size, and surface characteristics can influence bulk properties like flowability and compaction. SEM images of Rosuvastatin physical mixtures and solid dispersions reveal the morphological characteristics of the particles. researchgate.net When new cocrystals are formed, SEM can show changes in the crystal habit (shape) compared to the original drug substance, providing further evidence of a new solid form. doaj.org

Cocrystal Research and Design

Cocrystallization is a crystal engineering approach used to modify the physicochemical properties of APIs, such as solubility and dissolution rate, without altering their chemical structure. nih.gov

Coformer Selection Strategies

The selection of a suitable coformer is a critical step in cocrystal design. The goal is to choose a molecule that can form robust intermolecular interactions, typically hydrogen bonds, with the API. nih.gov Several strategies are employed for coformer selection:

Supramolecular Synthon Approach : This involves identifying complementary functional groups on the API and potential coformers that can form reliable hydrogen-bonding patterns (synthons). Rosuvastatin contains two hydroxyl groups and a carboxylic acid group, which are excellent hydrogen bond donors and acceptors. turkjps.org Coformers with complementary groups, such as amides (found in L-asparagine), are therefore logical choices. turkjps.org

Cambridge Structural Database (CSD) : The CSD is a repository of small-molecule crystal structures that can be mined to understand preferred intermolecular interactions and identify promising coformers. nih.govturkjps.org

Generally Recognized as Safe (GRAS) Status : For pharmaceutical applications, coformers are typically chosen from a list of substances that are considered safe for consumption. nih.govturkjps.org Examples of coformers used with Rosuvastatin include amino acids like L-asparagine, as well as other compounds like vanillin, sorbitol, 2-aminopyrimidine, pyrazine, and quinoxaline. nih.govgoogleapis.comturkjps.org

Enhanced Solubility and Dissolution Rate through Cocrystallization (In Vitro)

A primary motivation for developing Rosuvastatin cocrystals is to improve its poor aqueous solubility and slow dissolution rate. doaj.org Numerous studies have demonstrated the success of this approach.

For example, a cocrystal of Rosuvastatin Calcium with L-asparagine was fabricated using a solvent evaporation method. nih.gov Comparative studies showed that the solubility and dissolution rate of this cocrystal were almost two times higher than that of the parent drug. nih.govnih.gov In an in vitro dissolution test in pH 6.8 buffer, the Rosuvastatin-L-asparagine cocrystal reached a dissolution of 91.02% within 2 hours, whereas the pure drug only reached 42.64%. nih.govturkjps.org Similarly, cocrystals with L-glutamine also showed improved solubility and dissolution rates. doaj.org

This enhancement is attributed to the formation of a new crystal lattice where the strong interactions between drug molecules are replaced by interactions with the highly soluble coformer, facilitating the dissociation of the drug molecule into the dissolution medium.

Table 2: In Vitro Dissolution Comparison of Rosuvastatin Calcium (RSC) and its Cocrystal with L-asparagine (RSC-C)

Time (minutes) Cumulative Dissolution of Pure RSC (%) Cumulative Dissolution of RSC-C Cocrystal (%)
0 0.86 3.80
10 9.42 23.23
120 (2 hours) 42.64 91.02

Data from a study conducted in pH 6.8 phosphate buffer. nih.govturkjps.org

Compound List

Compound Name
Rosuvastatin
Rosuvastatin Calcium
L-asparagine
L-glutamine
Vanillin
Sorbitol
2-aminopyrimidine
Pyrazine

Stability and Degradation Kinetics Research

Forced Degradation Studies (ICH Stress Conditions)

Research indicates that the Rosuvastatin (B1679574) molecule is particularly labile under acid hydrolytic and photolytic conditions, while demonstrating greater stability against thermal, oxidative, and base/neutral hydrolytic stress. nih.govproquest.com

Rosuvastatin is highly unstable and degrades rapidly in acidic environments. proquest.comoup.comscispace.com Studies have shown significant degradation when subjected to acidic conditions, with one report indicating as much as 40% degradation after four hours in 5 M HCl at 60°C. researchgate.netproquest.com The primary degradation mechanism under acid hydrolysis is an intramolecular esterification, where the carboxylic acid group of the heptenoic acid side chain cyclizes to form Rosuvastatin lactone. mdpi.comresearchgate.net This process typically results in the formation of two principal degradation products. researchgate.net In addition to lactonization, the formation of an anti-rosuvastatin isomer has also been observed under these conditions. proquest.com

Exposure to light, including both UV and visible wavelengths, is a significant factor in the degradation of Rosuvastatin. nih.govscispace.comsci-hub.se The molecule is sensitive to photodegradation in both solid and solution states. sci-hub.seresearchgate.net The main photochemical degradation pathway involves a cyclization reaction initiated by a 1,5-hydrogen shift. mdpi.com This reaction leads to the formation of dihydrophenanthrene derivatives, which are produced as a mixture of diastereomers. sci-hub.seresearchgate.net Typically, two major degradation products are formed under photolytic stress. researchgate.netproquest.com

The stability of Rosuvastatin under oxidative and thermal stress has yielded varied results in the literature.

Oxidative Stability: While some studies report that Rosuvastatin is relatively stable under oxidative stress, others indicate mild to moderate degradation. nih.govproquest.com Degradation ranging from 5-6% has been observed in the presence of hydrogen peroxide. proquest.comsemanticscholar.org In oxidative conditions, polar impurities are often generated. scispace.com One of the potential degradants identified under oxidative stress is Rosuvastatin-N-oxide. mdpi.comafricaresearchconnects.com

Thermal Stability: Rosuvastatin is generally considered to be stable under thermal stress conditions. researchgate.netnih.govsemanticscholar.org Studies have demonstrated high recovery rates of the parent compound after exposure to elevated temperatures, indicating that thermal degradation is not a primary pathway of decomposition. semanticscholar.orgresearchgate.net

Stress Condition (ICH)Observed StabilityPrimary Degradation PathwayKey Degradation Products
Acid HydrolysisHighly Unstable/Labile proquest.comoup.comIntramolecular Esterification mdpi.comRosuvastatin Lactone, Anti-isomer proquest.commdpi.com
Photolytic (UV/Visible Light)Unstable/Sensitive nih.govsci-hub.seCyclization via 1,5-hydrogen shift mdpi.comDihydrophenanthrene Derivatives sci-hub.seresearchgate.net
Oxidative (e.g., H₂O₂)Relatively Stable to Mildly Unstable nih.govproquest.comsemanticscholar.orgOxidationRosuvastatin-N-oxide, other polar impurities scispace.commdpi.com
Thermal (Dry Heat)Stable researchgate.netnih.govsemanticscholar.orgNot a significant pathwayNo significant degradation observed

Identification and Characterization of Degradation Products

Comprehensive analysis of samples subjected to forced degradation has led to the identification of numerous degradants. In total, as many as 11 distinct degradation products have been reported under combined hydrolytic and photolytic stress conditions. nih.gov Mass spectrometry analyses have shown that five of these products share the same molecular mass as the parent drug, while six have a molecular mass that is 18 Da lower, which corresponds to the loss of a water molecule. nih.govmdpi.com

Rosuvastatin lactone is a primary and major degradation product, particularly under acidic conditions. chemicalpapers.comaabu.edu.joresearchgate.net Its formation is the result of an intramolecular esterification of the parent compound. chemicalpapers.comresearchgate.net

The conversion between Rosuvastatin and its lactone form is a reversible equilibrium reaction. chemicalpapers.comresearchgate.net The kinetics of this interconversion follow a first-order model. The direction of the equilibrium is highly dependent on the solvent system.

In aprotic solvents , the equilibrium favors the forward reaction, leading to the formation of the lactone. chemicalpapers.comresearchgate.net

In acidic aqueous solutions , such as those used in some analytical mobile phases, the reverse reaction (hydrolysis of the lactone back to the open-chain carboxylic acid) is favored and occurs at a rate approximately 20 times greater than the forward reaction. chemicalpapers.comresearchgate.net

In organic protic solvents like methanol (B129727), both Rosuvastatin and its lactone form are stable, and no significant interconversion is observed. chemicalpapers.comresearchgate.net

This kinetic behavior is critical for the accurate quantification of impurities during stability testing, as the analytical conditions themselves can alter the ratio of the drug to its lactone degradant. chemicalpapers.comresearchgate.net

Beyond the principal lactone and photolytic derivatives, other secondary degradation products have been identified and characterized. These include isomers of the parent drug and products of minor reaction pathways.

The identified secondary degradants include:

Kinetic Modeling of Degradation Processes

The degradation of rosuvastatin has been shown to follow specific kinetic models, which are crucial for predicting its shelf life and ensuring its stability. Research indicates that the degradation process, particularly in acidic or alkaline environments, adheres to a pseudo-first-order kinetic model. researchgate.net The conversion of rosuvastatin to its primary degradation product, rosuvastatin lactone, and the reverse reaction have both been found to follow first-order kinetics. researchgate.net

Studies investigating the degradation in different solvent conditions found that the rate constants were directly related to the aging temperature. researchgate.net For instance, the rate constant for the reverse reaction (lactone conversion back to rosuvastatin) was observed to be 20 times greater than the forward reaction of lactone formation. researchgate.net In studies simulating environmental conditions, the degradation of rosuvastatin in wastewater at room temperature also followed first-order kinetics, with a calculated rate constant of 1.8 × 10⁻⁷ s⁻¹. nih.gov

The application of multiblock modeling and multivariate curve resolution has also been employed to study the kinetic degradation of rosuvastatin, allowing for the analysis of complex datasets where challenges like retention time shifts and rank deficiency exist. nih.govcsu.edu.au This approach enables a detailed understanding of the degradation profile without the need for complex preprocessing methods like peak alignment among samples. nih.gov

Table 1: Kinetic Parameters of Rosuvastatin Degradation

ConditionKinetic ModelObserved Rate Constant (k)Reference
Acidic Medium (1 mol HCl)Pseudo-first-orderNot specified researchgate.net
Alkaline MediumPseudo-first-order1.98 × 10⁻³ s⁻¹ to 7.09 × 10⁻³ s⁻¹ researchgate.net
Wastewater (Activated Sludge)First-order1.8 × 10⁻⁷ s⁻¹ nih.gov
Conversion to Lactone (Forward)First-orderDependent on aging temperature researchgate.net
Lactone to Rosuvastatin (Reverse)First-order20x greater than forward reaction researchgate.net

Mechanisms of Degradation and Pathway Delineation

Rosuvastatin is susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photolysis. researchgate.netnih.govscispace.com The primary degradation pathway, particularly in acidic conditions, is intramolecular esterification. researchgate.netjpionline.org This reaction occurs between the carboxylic acid and hydroxyl groups on the β and δ carbons of the rosuvastatin molecule, leading to the formation of an inactive lactone form, which is considered the major degradation product. researchgate.netjpionline.orgaabu.edu.jo

Under forced degradation conditions, a variety of other degradation products have been identified. researchgate.net These include the 5-oxo isomer and an anti-isomer. researchgate.netaabu.edu.jo Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the formation of polar impurities, including Rosuvastatin-N-oxide. scispace.comsemanticscholar.orgafricaresearchconnects.com

Photodegradation represents another significant pathway. scispace.com Exposure to light, including both UV and visible wavelengths, can cause rosuvastatin to cyclize, forming diastereomeric dihydrophenanthrene derivatives. sci-hub.seresearchgate.net This photolytic degradation is prominent and can occur in both solid and solution states. scispace.comsci-hub.se The elucidation of these degradation products and pathways is critical for developing stability-indicating analytical methods and ensuring the quality of the drug substance and product. nih.govrsc.org

Influence of Environmental Factors (pH, Moisture, Light, Temperature) on Stability

The stability of rosuvastatin is significantly influenced by several environmental factors.

pH: The acidity or alkalinity of the environment is a critical factor. Rosuvastatin is particularly labile in acidic conditions, which accelerate its conversion to the lactone degradation product. researchgate.netjpionline.org One study showed that at a pH of 1.2, the concentration of rosuvastatin decreased by approximately 6% over 24 hours. researchgate.netresearchgate.net In contrast, the compound is found to be considerably more stable under neutral and basic (alkaline) conditions. scispace.comresearchgate.netoup.com

Moisture: The presence of moisture can facilitate degradation, especially in combination with other stress factors like an acidic environment. jpionline.org High humidity can also affect the physical properties of tablets, such as hardness and dissolution, which may be linked to changes in excipients and subsequent drug degradation. researchgate.net

Light: Rosuvastatin is highly sensitive to light. sci-hub.se Photolytic degradation is a major concern, and exposure to both UV and visible light can lead to the formation of significant degradation products. scispace.comsci-hub.se Studies have shown that photostability is a critical parameter to control during storage, and protection from light is necessary to maintain the integrity of the compound. scispace.comjst.go.jp

Temperature: Elevated temperatures accelerate the degradation of rosuvastatin. researchgate.net Thermal degradation processes have been found to follow first-order kinetics, with the rate of degradation increasing with the aging temperature. researchgate.netresearchgate.net While the drug is relatively stable under dry heat for short periods, prolonged exposure to high temperatures can lead to the formation of impurities. semanticscholar.orgoup.com An extemporaneously prepared oral suspension of rosuvastatin was found to be stable for 30 days at room temperature (25°C) but was also tested under accelerated conditions of 40°C. najah.edu

Table 2: Summary of Rosuvastatin Stability under Environmental Stress

FactorEffect on StabilityPrimary Degradation ProductsReferences
pH (Acidic)Significant degradationRosuvastatin Lactone researchgate.netjpionline.orgresearchgate.netresearchgate.net
pH (Neutral/Alkaline)Relatively stable- scispace.comresearchgate.netoup.com
MoistureAccelerates degradation, especially in acidic environmentsRosuvastatin Lactone jpionline.orgresearchgate.net
Light (Photolysis)Prominent degradationDihydrophenanthrene derivatives scispace.comsci-hub.seresearchgate.net
Temperature (Thermal)Degradation rate increases with temperatureVarious thermal degradants researchgate.netsemanticscholar.orgoup.com

Analytical Methodologies for Rosuvastatin Methanamine Salt

Development and Validation of Quantitative Methods

The development and validation of quantitative methods for Rosuvastatin (B1679574) Methanamine Salt are crucial for ensuring the quality and purity of the active pharmaceutical ingredient, Rosuvastatin Calcium. These methods are designed to be specific, accurate, precise, and sensitive enough to detect and quantify the methanamine salt, often present as an impurity. Validation is performed according to the guidelines of the International Conference on Harmonisation (ICH). mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of Rosuvastatin and its related substances. mdpi.comnih.govunesp.br These methods offer high resolution, sensitivity, and specificity.

Reverse-Phase HPLC (RP-HPLC) is the standard for the assay and impurity profiling of Rosuvastatin. Separation is typically achieved on C18 or C8 columns. molbase.comnih.gov The mobile phase commonly consists of a mixture of an aqueous buffer (like phosphate (B84403) or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov This technique effectively separates Rosuvastatin from its process-related impurities and degradation products, including potential salts like Rosuvastatin Methanamine Salt.

Chiral Separations are critical as Rosuvastatin is a chiral compound, and its therapeutic effect is specific to one enantiomer. ro.comayoclinic.org Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are used to separate the enantiomers of Rosuvastatin. mayoclinic.org These methods are essential to ensure the enantiomeric purity of the drug substance.

A study on the chemo- and enantio-selective reversed-phase HPLC analysis of Rosuvastatin utilized a cellulose-based chiral stationary phase to separate its enantiomeric impurity.

ParameterTypical Conditions for Rosuvastatin Analysis
Column C18 (100 mm x 2.1 mm, 1.7 µm) for UHPLC; C8 or C18 for HPLC mdpi.comnih.gov
Mobile Phase Acetonitrile and water/buffer (e.g., 0.1% trifluoroacetic acid) mdpi.com
Flow Rate 0.5 mL/min for UHPLC; 1.0-1.5 mL/min for HPLC mdpi.comnih.gov
Detection UV at approximately 242 nm nih.gov
Temperature Ambient to 55 °C mdpi.com

For a method to be reliable, it must be validated for several key parameters:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. nih.gov This is demonstrated by the absence of interfering peaks at the retention time of the analyte. nih.gov

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For Rosuvastatin, linearity is often established over a wide concentration range, with correlation coefficients (r²) typically greater than 0.999. nih.gov

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. For Rosuvastatin analysis, intra-day and inter-day precision %RSD values are generally required to be less than 2.0%. mdpi.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of recovery is calculated. For Rosuvastatin, recovery values are typically expected to be within 98-102%. mdpi.com

A UHPLC method for Rosuvastatin and its impurities demonstrated excellent linearity with an R² of 0.9999 and accuracy with recovery percentages between 98-102%. mdpi.com The precision was also high, with RSD% values for repeatability and intermediate precision being lower than 0.4% and 1.3% respectively. mdpi.com

Validation ParameterTypical Acceptance Criteria for Rosuvastatin HPLC Methods
Linearity (r²) ≥ 0.999 mdpi.com
Accuracy (% Recovery) 98.0% - 102.0% mdpi.com
Precision (%RSD) ≤ 2.0% mdpi.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com These limits are crucial for the analysis of impurities like this compound, which may be present at very low levels.

For Rosuvastatin, reported LOD and LOQ values from various HPLC methods can be as low as 0.1 µg/mL and 0.5 µg/mL, respectively. nih.gov Another sensitive method reported an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL for the enantiomeric impurity of Rosuvastatin.

UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of Rosuvastatin in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorption of UV radiation by the analyte at its wavelength of maximum absorbance (λmax), which for Rosuvastatin is typically around 242 nm in methanol. While less specific than HPLC, its simplicity makes it suitable for routine quality control.

Validation of UV-Vis spectrophotometric methods also involves establishing linearity, precision, and accuracy. Linearity is typically observed over a concentration range such as 5-30 µg/mL.

ParameterTypical Value for Rosuvastatin UV-Vis Method
λmax ~242 nm (in methanol)
Linearity Range 5-30 µg/mL
Correlation Coefficient (r²) ≥ 0.999

Thin Layer Chromatography (TLC) is another valuable technique used for the separation and identification of Rosuvastatin and its related substances. It is particularly useful for monitoring the progress of chemical reactions and for detecting impurities. In a stability-indicating TLC method, a mobile phase such as ethyl acetate, methanol, and ammonia (B1221849) can be used to separate Rosuvastatin from its degradation products on silica (B1680970) gel plates. The separated spots can be visualized under UV light and quantified using a densitometer. This method is advantageous for its simplicity, low cost, and ability to analyze multiple samples simultaneously.

A study demonstrated the separation of Rosuvastatin (Rf = 0.32) from its acid degradation products (Rf = 0.45 and 0.8) using a mobile phase of ethyl acetate:methanol:ammonia (7:3:0.01, by volume).

High-Performance Liquid Chromatography (HPLC/UHPLC)

Hyphenated Techniques for Structural Confirmation

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic technique, are indispensable for the definitive structural elucidation of impurities and degradation products. These powerful tools provide comprehensive information on the molecular weight and structure of unknown compounds formed during synthesis or under stress conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of impurity profiling. The coupling of Liquid Chromatography with Time-of-Flight Mass Spectrometry (LC-MS/TOF) provides high-resolution mass data, enabling the determination of elemental compositions for unknown impurities with high accuracy. Further fragmentation analysis using tandem mass spectrometry (LC-MSn) offers detailed structural insights by breaking down the parent ion into smaller, characteristic fragment ions. nih.govresearchgate.net

In comprehensive studies on rosuvastatin, forced degradation was performed under various stress conditions as prescribed by the International Conference on Harmonization (ICH) guidelines. nih.gov This revealed that the drug is particularly susceptible to degradation under acid hydrolytic and photolytic conditions. researchgate.net Using a sophisticated approach involving LC-MS/TOF and LC-MSn, researchers were able to separate and characterize numerous degradation products. nih.gov

A study identified a total of 11 degradation products. LC-MS analysis revealed that five of these products had the same molecular mass as the parent drug, suggesting they were isomers, while the other six had a molecular mass 18 Da less than rosuvastatin, indicating a loss of a water molecule. nih.govresearchgate.net Advanced hyphenated systems like LC-MS are critical for both the qualitative and quantitative analysis of drug substances and their impurities. researchgate.net

On-line Hydrogen/Deuterium (B1214612) (H/D) exchange mass spectrometry is a sophisticated technique used to determine the number of labile hydrogens (typically those attached to O, N, or S atoms) in a molecule. researchgate.net When integrated with LC-MS, it provides an additional layer of structural information that is crucial for distinguishing between isomers. By comparing the mass spectra of a compound before and after the exchange of labile protons with deuterium from a deuterated solvent, the number of exchangeable sites can be calculated. This information helps in confirming the proposed structures of degradation products, especially when multiple isomeric forms are possible. nih.gov This technique was instrumental in the comprehensive structural characterization of the 11 degradation products of rosuvastatin. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most powerful tools for the unambiguous structural elucidation of unknown compounds in complex mixtures. nih.gov While MS techniques provide information on molecular weight and fragmentation patterns, NMR provides detailed information about the carbon-hydrogen framework of a molecule. google.com By coupling an LC system directly to an NMR spectrometer, it is possible to obtain high-quality NMR spectra (such as ¹H NMR and ¹³C NMR) of individual compounds as they elute from the chromatography column. google.com This hyphenated technique was employed to definitively confirm the structures of rosuvastatin degradation products, providing conclusive evidence that complements the data obtained from LC-MS and on-line H/D exchange studies. nih.govresearchgate.net

Stability-Indicating Method Development

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, degradation products, and placebo components. The development of such methods is a regulatory requirement and essential for assessing the stability of a drug product. nih.govinnovareacademics.in

The process begins with subjecting the drug substance to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by ICH guidelines. nih.govsphinxsai.com For rosuvastatin, studies have shown significant degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline and thermal stress. nih.govsphinxsai.com

A typical stability-indicating method for rosuvastatin utilizes Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC). nih.govinnovareacademics.in These methods are capable of separating the active pharmaceutical ingredient from all known and unknown degradation products.

Table 1: Example of Chromatographic Conditions for a Stability-Indicating UPLC Method

ParameterCondition
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Methanol
Elution Mode Gradient
Flow Rate 0.5 mL/min
Detection Wavelength 240 nm or 242 nm
Column Temperature 30°C

This table presents a typical set of conditions synthesized from multiple validated methods. researchgate.netnih.govinnovareacademics.in

The validation of these methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure the method is reliable for its intended purpose. innovareacademics.innih.govnih.gov The successful development of a stability-indicating method ensures that any decrease in the concentration of the active drug due to degradation is accurately measured. nih.gov

Quality Control and Impurity Monitoring

Routine quality control and impurity monitoring are critical to ensure the safety and efficacy of the final pharmaceutical product. Validated, stability-indicating analytical methods are employed for the quantitative determination of rosuvastatin and its related substances in both bulk drug material and finished tablet formulations. nih.gov

Pharmacopoeias, such as the European Pharmacopoeia (EP), list several potential organic impurities that must be monitored. nih.govresearchgate.net These include impurities from the synthesis process as well as potential degradation products. The ability to separate and quantify all specified impurities is a key feature of a robust quality control method. nih.gov

Table 2: Major Degradation Pathways of Rosuvastatin Under Stress Conditions

Stress ConditionDegradation BehaviorKey Findings
Acid Hydrolysis LabileFormation of multiple degradation products, primarily through dehydration (loss of H₂O). nih.govnih.gov
Base Hydrolysis StableMinimal degradation observed. nih.govsphinxsai.com
Oxidative (Peroxide) LabileFormation of two major unknown degradation products. nih.gov
Thermal StableNegligible degradation observed under typical heat stress conditions. nih.govinnovareacademics.in
Photolytic LabileFormation of isomers with the same molecular mass as the parent drug. nih.govresearchgate.net

The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for impurity monitoring, ensuring that even trace levels of impurities can be reliably detected and quantified. nih.gov For instance, a validated UHPLC method reported LOQ and LOD values for impurities in the range of 0.62-0.72 µg/mL and 0.19-0.22 µg/mL, respectively. nih.gov Such sensitive methods are essential for maintaining the quality and consistency of this compound from batch to batch.

Based on a comprehensive review of scientific literature, there is no available information specifically regarding "this compound." The widely researched, commercially available, and pharmaceutically relevant form of this active pharmaceutical ingredient is Rosuvastatin Calcium.

Therefore, it is not possible to generate an article focusing on the pre-formulation and excipient compatibility studies of "this compound" as requested. All existing research and data on drug-excipient interactions and analytical assessments for Rosuvastatin pertain to its calcium salt form.

To provide scientifically accurate information, any discussion of pre-formulation studies, including the use of analytical techniques such as FTIR, DSC, TGA, and NMR, would need to refer to Rosuvastatin Calcium. Proceeding with the requested subject would be speculative and lack the necessary scientific evidence and citations.

Pre Formulation and Excipient Compatibility Studies

Impact of Excipient Selection on Formulation Stability

The choice of excipients is a determining factor in the stability of a final pharmaceutical product. Incompatible excipients can interact with the active pharmaceutical ingredient (API), leading to degradation and a loss of potency. Extensive compatibility studies have been conducted to identify suitable excipients for Rosuvastatin (B1679574) formulations.

Initial screenings often involve mixing the drug with various excipients and observing for physical changes like color alteration or lump formation under ambient conditions. Studies have shown that Rosuvastatin is physically compatible with common excipients such as lactose, talc, starch, dicalcium phosphate (B84403), microcrystalline cellulose (B213188) (MCC), and carbopol at room temperature and humidity. Further investigations using analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) have confirmed the absence of significant chemical interactions with these excipients.

However, stability under accelerated or stress conditions reveals more distinct interactions. A study assessing binary mixtures of Rosuvastatin Calcium with various fillers and glidants at 50°C and 80% relative humidity (RH) for 80 days found that mixtures with α-lactose monohydrate and colloidal silica (B1680970) were the least stable, showing a significant increase in impurity content. In contrast, the same study demonstrated that tribasic calcium phosphate has a stabilizing effect on Rosuvastatin Calcium. This stabilizing mechanism is attributed to providing a neutral microenvironmental pH and a high concentration of multivalent calcium cations, which are favorable for the drug substance. The use of insoluble alkalinizing agents, including various calcium phosphates, is reported to prevent hygroscopicity and increase the intragastric pH, which can favor the solubility and stability of Rosuvastatin.

The following table summarizes the compatibility findings for Rosuvastatin with various excipients from several research studies.

Table 1: Rosuvastatin-Excipient Compatibility Findings

Excipient Category Excipient Name Compatibility/Interaction Finding
Diluents/Fillers Lactose Compatible at room temperature; Mixture showed instability under stress conditions (50°C/80% RH).
Microcrystalline Cellulose (MCC) Compatible.
Mannitol Compatible.
Dibasic Calcium Phosphate Compatible.
Tribasic Calcium Phosphate Compatible; demonstrated a stabilizing effect on the drug under stress conditions.
Starch Compatible.
Glidants Colloidal Silica (Fumed Silica) Mixture showed instability under stress conditions (50°C/80% RH).
Talc Compatible.
Superdisintegrants Crospovidone Compatible.
Sodium Starch Glycolate Compatible.
Croscarmellose Sodium Compatible.
Polymers/Binders Carbopol Compatible.
Chitosan (B1678972) Found to be a suitable natural stabilizer.
Xanthan Gum Investigated as a natural stabilizer.
Wetting Agents Tween 80 Compatible.
Sodium Lauryl Sulfate Compatible.
PEG 6000 Compatible.

Influence of Environmental Factors (e.g., Moisture, Temperature) on Drug-Excipient Interactions

Environmental factors such as temperature, humidity, and light are critical variables that can initiate or accelerate the degradation of a drug substance, both alone and in the presence of excipients. Rosuvastatin is known to be sensitive to moisture, light, and acidic conditions.

Forced degradation studies show that Rosuvastatin is labile under acid hydrolytic, oxidative, and photolytic conditions, while remaining relatively stable under neutral, basic, and thermal stress. The degradation is particularly accelerated in an acidic environment, where the active acid form of Rosuvastatin can convert to its inactive lactone form through intermolecular esterification.

The interaction between environmental factors and excipients can significantly impact formulation stability. High humidity, in particular, can affect drug-excipient interactions. For instance, a decrease in the dissolution rate of some Rosuvastatin tablet formulations was observed after storage at elevated temperature and humidity (40°C/75% RH). This phenomenon has been linked to tablets containing the disintegrant crospovidone (also known as polyvinylpolypyrrolidone or PVPP). One suggested cause is the decomposition of Rosuvastatin induced by peroxide formation within the crospovidone excipient under conditions of high temperature and normal humidity. High humidity can also cause a reduction in the porosity of tablets containing crospovidone, leading to a slower elution velocity.

A stability study of binary mixtures stored under stress conditions (50°C/80% RH) confirmed that Rosuvastatin itself is unstable under these conditions, and the degradation rate is affected by the excipient present. As noted previously, α-lactose monohydrate and colloidal silica exacerbated degradation under these high-temperature and high-humidity conditions. Light is another significant factor; ground Rosuvastatin tablets showed substantial degradation after just one month under diffused light, but were stable for at least three months when shielded from light, highlighting the necessity of photoprotection in storage and packaging.

The following table details the observed effects of various environmental factors on the stability of Rosuvastatin and its formulations.

Table 2: Influence of Environmental Factors on Rosuvastatin Stability

Environmental Factor Condition Excipient(s) Involved (if specified) Observed Effect on Rosuvastatin/Formulation
Temperature & Humidity 50°C / 80% RH α-Lactose Monohydrate, Colloidal Silica Accelerated degradation; increased impurity content.
40°C / 75% RH Crospovidone (PVPP) Decreased dissolution rates.
High Temperature / Normal Humidity Crospovidone (PVPP) Potential for peroxide formation in the excipient, leading to drug decomposition.
Acidity (pH) Acidic Conditions (e.g., 0.2M HCl) Not specified Significant degradation of the drug.
Light Photolytic Conditions / Diffused Light Not specified Prominent degradation of the drug substance.
Oxidation Oxidative Conditions (e.g., 0.5% H₂O₂) Not specified Degradation occurs, forming polar impurities such as Rosuvastatin-N-oxide.
Alkalinity (pH) Neutral to Basic pH Not specified Drug is found to be considerably stable.

Advanced Formulation Science in Vitro and Theoretical Studies

Enhancement of Dissolution Rate and Solubility (In Vitro)

Improving the dissolution rate of Rosuvastatin (B1679574) is a key objective to enhance its therapeutic efficacy. Techniques investigated include self-emulsifying drug delivery systems, nanoparticle-based carriers, and solid dispersions.

Self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This spontaneous emulsification allows the drug to remain in a solubilized state, facilitating absorption.

The design of these systems for Rosuvastatin involves screening various excipients to find a combination that provides maximum drug solubility. For instance, studies have evaluated oils like Capmul MCM, surfactants such as Cremophor ELP and Tween 20, and co-surfactants like Propylene Glycol and Transcutol P. The selection is based on the ability of the excipients to solubilize the drug and form a stable emulsion.

In vitro evaluation of Rosuvastatin-loaded SEDDS/SNEDDS demonstrates significant improvements in drug release compared to the pure drug. An optimized SNEDDS formulation composed of Capmul MCM EP (oil), Tween 20 (surfactant), and Transcutol P (co-surfactant) exhibited a nano-range droplet size of 14.91 nm and achieved over 90% drug release within 30 minutes. Another study found that a liquid SEDDS formulation released 103.41% of the drug within 15 minutes, compared to just 36.56% for pure Rosuvastatin Calcium. When converted to a solid-SEDDS (S-SEDDS) using an adsorbent, the formulation maintained a high release rate of 97.7%. These systems enhance the dissolution rate by presenting the drug in a solubilized form with a large surface area for absorption.

Table 1: In Vitro Performance of Rosuvastatin SEDDS/SNEDDS Formulations
Formulation TypeKey ComponentsDroplet Size (nm)In Vitro Drug ReleaseReference
SNEDDSCapmul MCM EP, Tween 20, Transcutol P14.91>90% in 30 min
SEDDS (Liquid)Peceol, Tween-20, Transcutol HPNot Specified103.41% in 15 min
S-SEDDSCapmul MCM, Cremophor ELP, Propylene Glycol10.5997.7% (max rate)

Nanoparticle-based systems offer another effective strategy to enhance the solubility and dissolution of Rosuvastatin. These systems encapsulate the drug within a polymeric matrix, protecting it and controlling its release. Chitosan (B1678972) and Poly(lactic-co-glycolic acid) (PLGA) are commonly used biodegradable and biocompatible polymers.

Chitosan, a natural polysaccharide, is valued for its biodegradability and ability to form effective drug delivery systems. Rosuvastatin-loaded chitosan nanoparticles have been prepared and evaluated in vitro, demonstrating a sustained release profile over 10 hours. The particle sizes of these nanoparticles can range from approximately 114 nm to 724 nm, with the drug-to-polymer ratio influencing the release characteristics. In one study, flexible lipid-based vesicles coated with chitosan (chitosomes) showed a more extended drug release profile compared to uncoated liposomal nanoparticles.

PLGA, another biodegradable polymer, has been used to formulate in-situ forming implants (ISFIs) for localized delivery of Rosuvastatin. These systems, containing PLGA and polydimethylsiloxane (B3030410) (PDMS), demonstrated release efficiencies ranging from 46.39% to 89.75%. The use of PLGA-based nanoparticles has also been reported to be a promising approach for treating certain types of cancer. Coating PLGA nanoparticles with chitosan can further enhance their properties by providing a positive surface charge that promotes cellular adhesion and mucoadhesion, potentially increasing drug residence time at the absorption site.

Table 2: Characteristics of Rosuvastatin Nanoparticle Formulations
Polymer SystemPreparation MethodParticle Size (nm)Zeta Potential (mV)Key In Vitro FindingReference
ChitosanNot Specified114.5 - 724-13.12 to -52.63Sustained release over 10 hours
Chitosan-coated lipid vesiclesNot SpecifiedNot SpecifiedNot SpecifiedExtended drug release profile
PLGA/PDMSIn-situ forming implantNot ApplicableNot ApplicableRelease efficiency up to 89.75%
Ethyl cellulose (B213188)/PVA (Nanosponges)Emulsion solvent evaporation270 - 343Not SpecifiedSustained release with anomalous non-Fickian diffusion

Solid dispersion (SD) is a well-established technique for improving the dissolution and bioavailability of poorly water-soluble drugs. This approach involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state. The drug may exist in an amorphous or microcrystalline form, leading to an increased surface area and enhanced dissolution.

Various hydrophilic polymers have been used as carriers for Rosuvastatin, including Polyethylene Glycol (PEG) 4000, Poloxamer, Eudragit® EPO, and Polyvinylpyrrolidone (PVP) K30. Solid dispersions of Rosuvastatin have been prepared using methods like solvent evaporation, co-grinding, and fusion.

In vitro studies consistently show a significant enhancement in the dissolution rate of Rosuvastatin from solid dispersions. For example, a formulation using Eudragit® EPO as a carrier, prepared by the solvent evaporation method, resulted in a 71.88-fold increase in solubility and released 92% of the drug in the first 5 minutes. Another study found that a solid dispersion with PEG 4000 (1:2 drug-to-carrier ratio) was the optimal formulation for fast drug release. Characterization techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) often confirm the transformation of the crystalline drug into a more soluble amorphous state within the polymer matrix.

Table 3: In Vitro Dissolution of Rosuvastatin Solid Dispersions
Carrier PolymerDrug:Carrier RatioPreparation MethodKey Dissolution FindingReference
Eudragit® EPONot SpecifiedSolvent Evaporation92% release in 5 min
PEG 40001:2Not SpecifiedFastest drug release among tested formulations
Poloxamer 4071:4FusionMaximum solubility achieved (54.53 µg/mL)
PVP K30Not SpecifiedSpray Drying98.96% release in 60 min
HPMC1:1, 1:3, 1:5Solvent EvaporationIncreased solubility and dissolution rate

Controlled Release Systems (In Vitro)

Controlled-release systems for Rosuvastatin aim to maintain therapeutic drug concentrations for an extended period, which can improve patient compliance and therapeutic outcomes. These systems often involve gastro-retentive technologies and polymer matrices to modulate the drug release rate.

Gastro-retentive drug delivery systems (GRDDS) are designed to prolong the residence time of the dosage form in the stomach, which can be advantageous for drugs that are absorbed in the upper gastrointestinal tract. Floating tablets are a common type of GRDDS; their low bulk density allows them to float on gastric fluids.

The formulation of Rosuvastatin floating tablets typically involves gas-forming agents, such as sodium bicarbonate and citric acid, and gel-forming hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and Carbopol. Upon contact with acidic gastric fluid, these agents produce carbon dioxide, which gets entrapped in the swollen polymer matrix, reducing the tablet's density and causing it to float.

In vitro evaluations measure parameters like floating lag time (the time taken for the tablet to start floating) and total floating duration. Studies have successfully developed Rosuvastatin floating tablets that remain buoyant for over 12 hours. The drug release from these systems is sustained over this period. For instance, one formulation containing HPMC E50 and Carbopol 934 showed a 96.31% drug release at the end of 12 hours. The release rate can be modulated by altering the type and ratio of polymers used.

Table 4: Performance of Rosuvastatin Gastro-retentive Floating Tablets
Formulation CodeKey PolymersTotal Floating TimeCumulative Drug Release (%) in 12hReference
F3HPMC E50, Carbopol 934> 12 hours96.31
Not SpecifiedHPMC K4M, Carbopol~ 12 hoursSustained release

Polymer matrix systems are widely used to achieve controlled or sustained drug release. The drug is dispersed within a polymer network, and its release is governed by processes like diffusion through the matrix, erosion of the matrix, or swelling of the polymer. Hydrophilic polymers such as HPMC, xanthan gum, and chitosan are frequently employed.

The rate of drug release from these matrices is highly dependent on the type and concentration of the polymer. In vitro studies show that increasing the amount or viscosity grade of the polymer in the tablet formulation leads to a slower, more retarded drug release. This is because a higher polymer content creates a more viscous gel layer upon hydration, which presents a stronger barrier to drug diffusion.

To understand the mechanism of drug release, in vitro dissolution data is fitted to various mathematical models, such as Zero-Order, First-Order, Higuchi, and Korsmeyer-Peppas. For Rosuvastatin floating tablets, release kinetics often best fit the Higuchi and First-Order models. The Korsmeyer-Peppas model is used to elucidate the transport mechanism; a release exponent (n) value between 0.5 and 1.0 typically indicates anomalous or non-Fickian diffusion, meaning that drug release is controlled by a combination of diffusion and polymer swelling/erosion. Studies on Rosuvastatin immediate-release tablets in different pH media showed that release kinetics could vary, following models like Hixon-Crowell or First-Order depending on the conditions, with Fickian diffusion being the predominant mechanism.

Table 5: Release Kinetics of Rosuvastatin from Polymer Matrix Systems
Dosage FormPolymer(s)Best Fit Kinetic Model(s)Release MechanismReference
Floating TabletsHPMC E50, Carbopol 934Higuchi, First-OrderNon-Fickian Diffusion
Immediate Release TabletsNot SpecifiedHixon-Crowell (pH 1.2), First-Order (pH 6.6, 6.8)Fickian Diffusion
Matrix TabletsXanthan Gum, HPMC K4M, ChitosanZero-OrderIncreased polymer amount retards release

Characterization of Formulated Systems

The development of any successful drug formulation, including one for a potential Rosuvastatin Methanamine Salt, requires rigorous characterization to ensure quality, efficacy, and stability. This involves a series of in vitro and theoretical studies.

Particle Size and Zeta Potential Analysis

The particle size of the active pharmaceutical ingredient within a formulation is a critical determinant of its dissolution rate and subsequent bioavailability, particularly for poorly soluble compounds. For nanoformulations like nanosuspensions or nanostructured lipid carriers, reducing particle size dramatically increases the surface area available for dissolution.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of the stability of colloidal dispersions. A higher absolute zeta potential (e.g., > ±30 mV) generally indicates good physical stability due to electrostatic repulsion between particles, which prevents aggregation or flocculation.

In studies on Rosuvastatin Calcium nanosuspensions, various formulations have yielded particles in the nanometer range with negative zeta potentials, indicating stable systems. For instance, an optimized nanosuspension of Rosuvastatin Calcium achieved a particle size of 408.6 nm with a zeta potential of -53 mV, suggesting excellent stability. ekb.eg Another study reported an optimized nanosuspension with a particle size of 215 nm and a zeta potential of -35.2 mV. ijpsr.com

Table 1: Illustrative Particle Size and Zeta Potential Data from Rosuvastatin Formulations

Formulation TypeParticle Size (nm)Zeta Potential (mV)Reference
Rosuvastatin Ca Nanosuspension408.6-53 ekb.eg
Rosuvastatin Nanosuspension215-35.2 ijpsr.com
Rosuvastatin Ca Nanostructured Lipid Carrier310.5-24.7 mdpi.com

Entrapment Efficiency and Drug Loading

For carrier-based systems like nanoparticles, liposomes, or nanoemulsions, entrapment efficiency (EE%) and drug loading (DL%) are fundamental parameters.

Entrapment Efficiency refers to the percentage of the initial drug amount that is successfully encapsulated within the carrier.

Drug Loading refers to the percentage of the drug's weight relative to the total weight of the carrier system.

High EE is crucial for minimizing drug loss during formulation and for achieving the desired therapeutic effect with a smaller dose of the formulation. Studies on nanostructured lipid carriers for Rosuvastatin Calcium have reported high entrapment efficiencies, with one optimized formula reaching 93.87%. mdpi.com Another nanosuspension formulation demonstrated an entrapment efficiency of 79.2%. ekb.eg

Table 2: Representative Entrapment Efficiency in Rosuvastatin Nanoformulations

Formulation TypeEntrapment Efficiency (%)Reference
Rosuvastatin Ca Nanostructured Lipid Carrier93.87 mdpi.com
Rosuvastatin Ca Nanosuspension79.2 ekb.eg

In Vitro Drug Release/Dissolution Profiling

In vitro drug release studies are performed to predict the in vivo performance of a drug formulation. These tests measure the rate and extent of drug dissolution from the dosage form under controlled laboratory conditions that mimic the physiological environment. For immediate-release tablets, the goal is rapid and complete dissolution. jmpas.comresearchgate.net For modified-release systems, a slower, controlled release over an extended period is desired.

The dissolution of Rosuvastatin is pH-dependent. Studies often use different buffer solutions (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the stomach and intestines. jmpas.com Nanoformulations have consistently shown enhanced dissolution rates compared to the pure drug. For example, an optimized nanosuspension of Rosuvastatin released 91% of the drug, a significant improvement over the unformulated compound. ijpsr.com Another study on an optimized nanostructured lipid carrier showed a sustained release profile over 72 hours. mdpi.com

Table 3: Comparative In Vitro Release of Rosuvastatin Formulations

Formulation TypeTime PointCumulative Release (%)Reference
Optimized NanosuspensionNot Specified91 ijpsr.com
Immediate Release Tablet (Formulation F2)30 min102.4 researchgate.net
Nanostructured Lipid Carrier12 hours~70 ekb.eg
Nanostructured Lipid Carrier72 hoursSustained Release mdpi.com

Physical and Chemical Stability of Formulations (In Vitro)

Stability testing is essential to ensure that a pharmaceutical product maintains its physical, chemical, and therapeutic properties throughout its shelf life. Rosuvastatin is known to be sensitive to acidic environments, moisture, and light, which can lead to the formation of degradation products. jpionline.org

Formulation strategies often incorporate stabilizing agents to mitigate these issues. For example, the use of alkalizing agents in tablet formulations can create a micro-environment that protects the drug from acidic degradation. nih.govgoogle.com Stability studies typically involve storing the formulation under accelerated conditions (e.g., elevated temperature and humidity) and monitoring for changes in drug content, appearance, dissolution profile, and the formation of impurities over time. researchgate.netjpionline.orgnajah.edu An extemporaneously prepared oral suspension of Rosuvastatin was found to be stable for 30 days at room temperature. najah.edu

Computational and Molecular Modeling in Formulation Design

Computational and molecular modeling techniques are increasingly valuable tools in modern pharmaceutical development. They allow scientists to predict the behavior of drug molecules and formulations, thereby reducing the time and cost associated with experimental trial-and-error.

For Rosuvastatin, molecular modeling has been used to study its interaction with biological targets like human serum albumin. nih.gov In formulation design, these models can predict:

Drug-excipient compatibility: By simulating the interactions between the drug and various formulation components.

Solubility: Predicting how changes in the drug's salt form or the use of solubilizing agents will affect its solubility.

Stability of amorphous forms: Modeling the molecular mobility within an amorphous solid dispersion to predict its tendency to recrystallize.

Pharmacokinetics: Physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion of a drug from a given formulation, helping to predict its in vivo behavior. nih.govresearchgate.netsimulations-plus.com

These computational approaches enable a more rational, "Quality by Design" (QbD) approach to formulation development, where product quality is built-in from the earliest stages of design.

Intellectual Property and Patent Landscape Analysis Academic Perspective

Review of Patents Related to Rosuvastatin (B1679574) Methanamine Salt Synthesis

The synthesis of Rosuvastatin Methanamine Salt is a critical step for producing highly pure Rosuvastatin, which is often subsequently converted into other pharmaceutically acceptable salts, such as Rosuvastatin Calcium. The patent landscape reveals that the use of a methanamine (methylamine) salt is a strategic choice for purification.

International Patent Application WO 01/060804 discloses the creation of several crystalline ammonium (B1175870) salts of rosuvastatin, including the methylammonium (B1206745) salt. google.com The method described involves reacting the rosuvastatin free acid with methylamine (B109427) in a solvent like methanol (B129727). google.com This process yields a crystalline form of the methanamine salt, which is advantageous for purification. The ability to form a stable crystalline intermediate allows for the effective removal of impurities through filtration and washing, a common challenge in the synthesis of complex pharmaceutical compounds. google.com

Further emphasizing the role of the methanamine salt as a key intermediate, International Patent Application WO 00/49014 details a synthetic route where Rosuvastatin Calcium is produced via the isolation of the crystalline methylamine salt. google.com This patent highlights the benefit of this approach: the intermediate crystalline salt can be purified by recrystallization before being converted to the final amorphous calcium salt. google.com This two-step process—forming a crystalline methanamine salt for purification and then converting it to the desired final salt form—is a patented strategy to enhance the purity and quality of the final drug substance. google.com The process avoids the need for more complex purification techniques, streamlining manufacturing.

The following table summarizes key patents related to the synthesis and use of this compound as an intermediate.

Patent NumberKey Innovation/DisclosureSignificance in Synthesis
WO 01/060804Discloses various crystalline ammonium salts of rosuvastatin, including the methylammonium (methanamine) salt. Provides a method of preparation by reacting rosuvastatin with methylamine in methanol. google.comEstablishes the patentability of the specific methanamine salt form and a direct synthesis method.
WO 00/49014Describes an alternative route to Rosuvastatin Calcium that proceeds via the isolation of an intermediate crystalline methylamine salt. google.comHighlights the strategic use of the methanamine salt as a purifiable intermediate to achieve a high-purity final product (amorphous calcium salt). google.com

Patenting Trends in Rosuvastatin Solid Forms and Formulation Technologies

The intellectual property landscape for rosuvastatin extends far beyond the initial compound patent, with significant innovation and patenting activity focused on its solid forms and pharmaceutical formulations. patsnap.com As the primary patents on the rosuvastatin molecule have expired, pharmaceutical companies have increasingly focused on developing and patenting new solid forms, such as polymorphs and salts, and advanced formulations to maintain market exclusivity and improve therapeutic performance. patsnap.compatsnap.com

A major trend in this area is the patenting of different crystalline forms of rosuvastatin salts, primarily the calcium salt. For instance, patents have been granted for specific polymorphic forms of crystalline rosuvastatin, which can offer advantages in terms of stability, dissolution profile, and manufacturing robustness. patsnap.comgoogle.com These patents on novel crystalline structures are a key strategy for extending the product lifecycle. patsnap.com

Formulation technology patents for rosuvastatin are equally prominent and diverse. These patents cover a wide range of innovations aimed at enhancing drug stability, improving patient compliance, and enabling combination therapies. patsnap.com Key areas of formulation patenting include:

Stabilization: Rosuvastatin is susceptible to degradation. Consequently, numerous patents disclose formulations containing stabilizing agents, such as tribasic calcium phosphate (B84403) and other alkaline earth metal salts, to prevent the formation of impurities. google.comjustia.com

Taste Masking: To improve palatability and patient adherence, innovations such as combining rosuvastatin calcium with an anion exchange resin to mask its bitter taste have been patented. patsnap.com

Combination Products: A significant number of patents relate to fixed-dose combinations of rosuvastatin with other cardiovascular drugs, such as ezetimibe. justia.comjustia.com These patents often focus on overcoming the challenges of formulating two active ingredients together, for example, by using bi-layer tablet technology to prevent chemical interactions and ensure stability. justia.comjustia.com

These trends indicate a strategic shift from protecting the active molecule itself to patenting the technologies that enhance its delivery, stability, and therapeutic utility. patsnap.comverifiedmarketresearch.com This continuous innovation in solid forms and formulations is crucial for both brand-name and generic manufacturers to compete in the rosuvastatin market. patsnap.com

The table below outlines representative patenting trends in rosuvastatin's solid forms and formulation technologies.

Patent AreaExample InnovationPatenting RationaleRepresentative Patent Example
PolymorphismDiscovery and characterization of novel crystalline forms (e.g., Form B, Form C) of Rosuvastatin Calcium. google.comTo secure intellectual property on solid forms with improved physicochemical properties like stability and bioavailability, extending market exclusivity. patsnap.comEP3445751B9 patsnap.com
Stabilized FormulationsIncorporation of inorganic salts (e.g., tribasic calcium phosphate) to stabilize the rosuvastatin molecule within the dosage form. google.comTo improve product shelf-life and reduce the formation of degradation products, ensuring safety and efficacy. patsnap.comgoogle.comWO2008035128(A1) google.com
Combination TherapyDevelopment of bi-layer tablets combining rosuvastatin and ezetimibe, with each active ingredient in a separate layer to prevent interaction. justia.comjustia.comTo provide a convenient fixed-dose combination product with improved patient compliance for treating dyslipidemia. justia.comUS Patent (Justia) on Rosuvastatin/Ezetimibe two-layer tablet justia.com
Patient ComplianceFormulating a rosuvastatin-resin complex to mask the bitter taste of the active ingredient. patsnap.comTo enhance the palatability of the drug, leading to better patient adherence. patsnap.comNot specified, but described as an important patent. patsnap.com

Academic Contributions to Patentable Innovations in Rosuvastatin Chemistry and Formulation

Academic research has played a foundational role in driving patentable innovations within the field of rosuvastatin chemistry and formulation. While patents are typically filed by corporate entities, the underlying scientific discoveries and novel methodologies often originate from academic investigations. These contributions have been pivotal in creating more efficient, environmentally friendly, and cost-effective manufacturing processes, as well as developing novel drug forms with enhanced properties.

One of the most significant areas of academic contribution is in the development of innovative synthetic pathways. Research has focused on creating methods that avoid the use of hazardous or expensive reagents, such as diisobutylaluminium hydride (DIBAH), and minimize the production of waste products. patsnap.com For example, the development of novel catalysts to improve reaction selectivity and yield is a hallmark of academic chemical research that translates directly into patentable industrial processes. patsnap.com These academic endeavors lead to greener and more economical synthesis routes, which are highly valuable and patentable.

Furthermore, academic studies in solid-state chemistry and materials science have been crucial for the discovery and characterization of new polymorphic and salt forms of rosuvastatin. The investigation of crystallization processes and the physicochemical properties of different solid forms are active areas of university research. patsnap.com This fundamental work provides the basis for patents on new crystalline forms, like the methanamine salt, which can offer superior purity, stability, or manufacturing characteristics compared to existing forms. google.com The use of the methanamine salt as a purifiable intermediate is a prime example of how academic principles of crystallization and purification can be applied to solve industrial challenges, leading to a patentable process improvement. google.com

Academic advancements in analytical techniques have also spurred innovation. The development of more sensitive and robust analytical methods, such as improved RP-HPLC, not only enhances quality control but also enables the discovery and patenting of novel formulations with greater stability and fewer impurities. patsnap.com Moreover, emerging academic fields like mechanochemistry are providing new, solvent-free methods for synthesizing pharmaceutical intermediates, representing a frontier for patentable innovations in drug manufacturing. scirp.org

Q & A

Basic Research Questions

Q. How should a repeated-dose toxicity study for Rosuvastatin MethanaMine Salt be designed to evaluate hepatic toxicity?

  • Methodological Answer :

  • Dose Selection : Use salt-corrected doses (e.g., 15, 40, 100 mg/kg in Wistar rats) to account for molecular weight differences between the salt and free acid forms .
  • Duration : Administer doses orally via gavage for 4 weeks, with daily monitoring for mortality and clinical signs of toxicity .
  • Parameters : Measure serum biomarkers (AST, ALT, ALP, total bilirubin) and conduct histopathological analysis of liver tissue to assess hepatocellular vacuolation, bile duct proliferation, and necrosis .
  • Vehicle Composition : Prepare formulations in 5% PEG 400, 5% Tween™ 80, and 0.5% methylcellulose to ensure stability and solubility .

Q. What analytical methods are validated for quantifying this compound in formulations?

  • Methodological Answer :

  • UV Spectrophotometry : Use wavelengths between 240–250 nm for quantification in pure form, validated for linearity (1–30 µg/mL) and accuracy (recovery >98%) .
  • RP-HPLC : Employ C18 columns with mobile phases like acetonitrile:phosphate buffer (pH 3.0) for separation, achieving retention times of 6–8 minutes and detection limits of 0.1 µg/mL .
  • Validation : Follow ICH guidelines for precision (RSD <2%), robustness (pH/temperature variations), and specificity (peak purity >99%) .

Q. How can researchers ensure the stability of this compound in multi-particulate formulations?

  • Methodological Answer :

  • Stabilizers : Incorporate alkaline earth metal salts (e.g., magnesium stearate) to prevent degradation via pH control .
  • Osmotic Modifiers : Use inorganic salts (e.g., NaCl) to regulate drug release kinetics, targeting ≥90% release within 20 minutes in 0.01N HCl .
  • Particle Size Control : Optimize pellet size to 0.4–0.8 mm to balance dissolution efficiency and physical stability .

Advanced Research Questions

Q. How should researchers interpret toxicokinetic data showing dose- and time-dependent exposure disparities in this compound studies?

  • Methodological Answer :

  • Nonlinear Pharmacokinetics : At high doses (100 mg/kg), observe AUC0–24 increases (2–3×) from Day 1 to Day 28, suggesting metabolic enzyme saturation or accumulation .
  • Gender Differences : Compare Cmax and AUC between males and females; if disparities exist, investigate hepatic CYP450 isoform expression variations (e.g., CYP2C9) .
  • Mechanistic Modeling : Use compartmental models to simulate accumulation patterns and identify thresholds for target organ toxicity (e.g., liver) .

Q. What strategies resolve contradictions between preclinical efficacy and clinical outcomes of Rosuvastatin salts?

  • Methodological Answer :

  • Translational Analysis : Compare preclinical LD50 (40 mg/kg in rats ) with clinical doses (20 mg/day in humans ), adjusting for allometric scaling and species-specific metabolic rates.
  • Therapeutic Index Calibration : Calculate ratios of hepatotoxic doses (≥40 mg/kg ) to efficacious doses (reducing LDL by 50% ) to assess safety margins.
  • Meta-Analysis : Apply PRISMA guidelines to aggregate data from RCTs (e.g., JUPITER trial ) and preclinical studies, evaluating heterogeneity via I² statistics .

Q. How can physiologically based pharmacokinetic (PBPK) modeling predict this compound absorption under varying physiological conditions?

  • Methodological Answer :

  • Software Tools : Use GastroPlus™ to simulate postprandial absorption, incorporating parameters like intestinal pH, bile salt concentrations, and permeability .
  • Validation Metrics : Ensure predicted vs. observed AUC ratios have a mean absolute error (MAE) <15% and R² >0.9 .
  • Sensitivity Analysis : Test the impact of gastric emptying time and luminal solubility on bioavailability to optimize formulation strategies .

Q. What experimental approaches address discrepancies in hepatotoxicity findings between Rosuvastatin salts?

  • Methodological Answer :

  • Comparative Studies : Conduct parallel toxicity assays for this compound vs. calcium salt, controlling for molar equivalence and formulation variables .
  • Mechanistic Probes : Use in vitro hepatocyte models to quantify mitochondrial dysfunction (JC-1 assay) and oxidative stress (ROS assays) across salt forms .
  • Omics Integration : Perform transcriptomic profiling (RNA-seq) of liver tissues to identify salt-specific pathways (e.g., bile acid synthesis vs. lipid metabolism) .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

  • Methodological Answer :

  • Detailed Formulation : Report exact ratios of excipients (e.g., PEG 400:Tween 80:methylcellulose = 5:5:90 ) and storage conditions (e.g., amber bottles, 4°C).
  • Statistical Transparency : Specify ANOVA models (e.g., two-way for dose-time interactions) and post hoc tests (e.g., Tukey’s HSD) for toxicity data .
  • Supplementary Materials : Deposit raw chromatograms, histopathology slides, and pharmacokinetic curves in repositories like Figshare, citing DOIs in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin MethanaMine Salt
Reactant of Route 2
Rosuvastatin MethanaMine Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.